1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone 1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 1393532-63-2
VCID: VC7475612
InChI: InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-9-4-7(8)12-2/h3-4,11H,1-2H3
SMILES: CC(=O)C1=C(C=NC=C1O)OC
Molecular Formula: C8H9NO3
Molecular Weight: 167.164

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone

CAS No.: 1393532-63-2

Cat. No.: VC7475612

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone - 1393532-63-2

Specification

CAS No. 1393532-63-2
Molecular Formula C8H9NO3
Molecular Weight 167.164
IUPAC Name 1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone
Standard InChI InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-9-4-7(8)12-2/h3-4,11H,1-2H3
Standard InChI Key VFSKWCOBNWNEOJ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=NC=C1O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure centers on a pyridine ring substituted at three positions:

  • Position 3: Hydroxyl (-OH) group, enabling hydrogen bonding and acidity.

  • Position 4: Ethanone (acetyl, -COCH₃) group, contributing to electrophilic reactivity.

  • Position 5: Methoxy (-OCH₃) group, enhancing lipophilicity and steric bulk.

The nitrogen atom at position 1 completes the aromatic sextet, stabilizing the ring through resonance. Density functional theory (DFT) calculations for analogous pyridines suggest planar geometry with slight distortion due to substituent electronic effects .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
XLogP30.3 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2

Synthesis and Preparation

Synthetic Routes

Two primary methods dominate the synthesis of 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone:

Route 1: Condensation and Functionalization
Starting from 3,5-dihydroxypyridine, selective methoxylation at position 5 is achieved using methyl iodide under basic conditions. Subsequent Friedel-Crafts acylation at position 4 introduces the ethanone group, employing acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Route 2: Nucleophilic Substitution
4-Acetylpyridine derivatives undergo sequential hydroxylation and methoxylation. Bromination at position 3, followed by hydroxylation via hydrolysis, and methoxylation using sodium methoxide yields the target compound.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents
Condensation65–72≥95Methyl iodide, AlCl₃
Nucleophilic Substitution58–64≥90NaOMe, H₂O₂

Reaction solvents such as dichloromethane and methanol optimize crystallization, with temperatures maintained at 0–5°C to prevent side reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the hydroxyl group prone to oxidation under acidic conditions.

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3250 (O-H stretch), 1680 (C=O), 1605 (C=N pyridine).

  • ¹H NMR (DMSO-d₆, δ ppm): 2.55 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.45 (d, 1H, H-2), 8.20 (s, 1H, H-6), 10.10 (s, 1H, OH) .

  • MS (ESI+): m/z 168.07 [M+H]⁺.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The methoxy group directs electrophiles to the para position (C-6), enabling nitration or sulfonation. For example, nitration with HNO₃/H₂SO₄ yields 6-nitro derivatives, which serve as precursors for amine functionalities.

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄, forming a quinone-like structure.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering bioactivity.

Challenges and Future Directions

Despite its promise, gaps persist in:

  • Toxicological Profiles: No in vivo data exist; acute toxicity studies in model organisms are needed.

  • Optimized Synthesis: Improving yields beyond 70% requires novel catalysts or flow chemistry approaches.

  • Biological Screening: High-throughput assays could identify specific molecular targets.

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